3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Description
Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry
Thiadiazoles emerged as a critical class of heterocyclic compounds following their systematic classification under the Hantzsch–Widman nomenclature in the late 19th century. The first synthesis of a thiadiazole derivative, 1,3,4-thiadiazole, was reported by Emil Fischer in 1882, marking a foundational milestone in heterocyclic chemistry. Over the 20th century, the exploration of thiadiazoles expanded significantly, driven by their structural resemblance to pyrimidine and their utility as bioisosteres in drug design. By the 1950s, researchers recognized the pharmacological potential of thiadiazole derivatives, exemplified by the development of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma treatment. The 1,2,4-thiadiazole isomer gained prominence in the 21st century due to its unique electronic properties and versatility in targeting cysteine-dependent enzymes.
Structural Significance of 1,2,4-Thiadiazole Core in Medicinal Chemistry
The 1,2,4-thiadiazole core is distinguished by its planar, aromatic structure, which incorporates one sulfur and two nitrogen atoms in a five-membered ring. This arrangement confers exceptional electronic characteristics, including a dipole moment of 3.2–3.6 D and resonance energy comparable to benzene (36 kcal/mol). These properties enable the core to participate in π-π stacking and hydrogen-bonding interactions, making it a privileged scaffold in drug discovery.
Table 1: Comparative Properties of Thiadiazole Isomers
The 1,2,4-thiadiazole ring’s electrophilic sulfur atom facilitates covalent interactions with cysteine residues in biological targets, as demonstrated in inhibitors of H+/K+ ATPase and transglutaminases. Its metabolic stability and lipophilicity (logP ~2.0) further enhance its suitability for central nervous system (CNS)-targeted therapies.
Rationale for Studying 3-Chloro-5-cyclopropyl Substituent Effects
The introduction of a chlorine atom at the 3-position and a cyclopropyl group at the 5-position of the 1,2,4-thiadiazole ring creates a synergistic interplay of electronic and steric effects. The chlorine atom, with its strong electron-withdrawing character (-I effect), polarizes the ring, increasing reactivity toward nucleophilic attack at the 2- and 5-positions. Concurrently, the cyclopropyl group introduces torsional strain (27.5 kcal/mol) and conformational rigidity, which enhances binding affinity by reducing entropy penalties during target engagement.
Table 2: Impact of Substituents on Thiadiazole Properties
| Substituent | Electronic Effect | Steric Effect | Biological Impact |
|---|---|---|---|
| 3-Chloro | -I, +M | Minimal | Enhanced electrophilicity |
| 5-Cyclopropyl | Hyperconjugation | High (planar rigidity) | Improved metabolic stability |
The combination of these substituents optimizes the compound’s lipophilicity (clogP = 2.07) and polar surface area (25.8 Ų), balancing membrane permeability and solubility. Studies on analogous compounds, such as 5-bromo-3-cyclopropyl-1,2,4-thiadiazole, demonstrate potent antimicrobial and anticancer activities (IC₅₀ = 0.28 µg/mL against MCF-7 cells), underscoring the therapeutic potential of this structural motif.
Properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSSOBUMSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- Cyclopropyl-substituted precursors: The cyclopropyl group is typically introduced via cyclopropyl-containing hydrazine or cyanoformimidate derivatives.
- Sulfur monochloride or sulfur dichloride: Acts as both sulfur source and chlorinating agent.
- Polar aprotic solvents: DMF or similar solvents to dissolve reactants and facilitate the reaction.
Reaction Conditions
- The reaction is generally conducted under inert atmosphere to prevent oxidation.
- Temperature control is critical, typically maintained between 0°C to 60°C.
- Reaction times vary from 1 to 20 hours depending on temperature and reagent concentrations.
Reaction Mechanism
- The cyclopropyl-substituted cyanoformimidate reacts with sulfur monochloride, facilitating ring closure to form the 1,2,4-thiadiazole ring.
- Chlorination at the 3-position occurs concomitantly due to the presence of sulfur chlorides.
- The reaction proceeds through nucleophilic attack and electrophilic substitution steps leading to the formation of the this compound.
Purification
- After reaction completion, the mixture is quenched with water or ice-water.
- Extraction with organic solvents such as ethyl ether or petroleum ether is performed.
- The product is purified by recrystallization or vacuum distillation to obtain high-purity compound.
Data Table: Representative Reaction Parameters for Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | Cyclopropyl cyanoformimidate or hydrazine | Purity > 98% |
| Sulfur source | Sulfur monochloride (S2Cl2) or SCl2 | 1-10 molar equivalents relative to precursor |
| Solvent | Dimethylformamide (DMF), DMA, THF | Polar aprotic solvent preferred |
| Temperature | 0°C to 60°C | Higher temperature reduces reaction time |
| Reaction time | 1 to 20 hours | Depends on temperature and reagent ratio |
| Work-up | Quenching with water, extraction with ether | Followed by drying and concentration |
| Purification method | Recrystallization or vacuum distillation | To achieve > 95% purity |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Sulfur monochloride cyclization | High selectivity for 3-chloro substitution; mild conditions | Requires careful handling of S2Cl2; moisture sensitive | 70-85% |
| Lewis acid mediated cyclization | Can facilitate ring closure and chlorination | May require longer reaction times; sensitive to solvent choice | 60-75% |
| Direct chlorination post-ring formation | Allows selective chlorination | Additional step; risk of over-chlorination | 50-70% |
Research Findings and Notes
- The stoichiometry of sulfur chloride is critical; at least one mole per mole of precursor is necessary, with excess improving yields but increasing reagent cost and handling complexity.
- Reaction times and temperatures are interdependent; higher temperatures allow shorter reaction times but may increase side reactions.
- The cyclopropyl substituent is stable under these reaction conditions, allowing its retention throughout the synthesis.
- Purification by recrystallization from water or organic solvents affords high-purity products suitable for further applications.
- Although most literature focuses on 1,2,5-thiadiazoles, analogous synthetic strategies apply to 1,2,4-thiadiazoles with appropriate adjustments.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-cyclopropyl-1,2,4-thiadiazole or 3-thiocyanato-5-cyclopropyl-1,2,4-thiadiazole can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields thiadiazoline derivatives.
Scientific Research Applications
Case Studies
- Bacterial Infections : In vitro studies have demonstrated that derivatives of thiadiazoles show significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, chlorinated derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Fungal Infections : Some thiadiazole derivatives have shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The introduction of specific substituents on the thiadiazole ring was found to enhance antifungal potency .
Case Studies
- Cell Viability Studies : Research has shown that certain thiadiazole derivatives significantly decrease the viability of various cancer cell lines, including breast cancer (MCF7), prostate cancer (PC3), and leukemia cells. For example, compounds containing the thiadiazole moiety demonstrated reduced growth in xenograft models of breast cancer without overt toxicity to normal cells .
- Combination Therapies : Thiadiazoles have been explored as potential adjuncts in combination therapies for cancer treatment. Their ability to enhance the efficacy of existing chemotherapeutics makes them valuable candidates for further research .
Summary Table of Biological Activities
| Activity Type | Compound | Target Organisms/Cells | Observations |
|---|---|---|---|
| Antibacterial | 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole | S. aureus, E. coli | MIC values comparable to ciprofloxacin |
| Antifungal | This compound | C. albicans, A. niger | Significant inhibition observed |
| Anticancer | Various thiadiazole derivatives | MCF7 (breast), PC3 (prostate), leukemia | Decreased viability in vitro; reduced tumor growth |
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between 3-chloro-5-cyclopropyl-1,2,4-thiadiazole and related compounds:
Biological Activity
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 160.62 g/mol. The compound features a thiadiazole ring that contributes to its biological activity and is characterized by the presence of a cyclopropyl group and a chlorine substituent at specific positions on the ring.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modifying key amino acid residues. The details of these interactions are still under investigation but suggest potential interference with cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
The compound has shown effectiveness comparable to established antibiotics in inhibiting bacterial growth .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (human leukemia) | 0.15 |
| L1210 (mouse lymphocytic leukemia) | 0.20 |
| CHO (Chinese hamster ovary) | 2.5 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited strong activity against both types of bacteria, particularly against resistant strains .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The results showed significant inhibition of cell viability in multiple cancer types, indicating its potential as an anticancer therapeutic .
Q & A
Q. What synthetic methodologies are commonly used to prepare 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole?
The synthesis typically involves cyclocondensation reactions. For example, 5-chloro-3-chloromethyl-1,2,4-thiadiazole is synthesized via reactions between chloroacetamidine derivatives and trichloromethanesulphenyl chloride under reflux conditions (54°C/2 mmHg) . For cyclopropyl-substituted derivatives, analogous methods may use cyclopropane-containing precursors (e.g., cyclopropylamine) with optimization of catalysts, solvents, and temperature. Continuous flow reactors (as noted in ) can enhance scalability and yield .
| Precursor | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Chloroacetamidine derivatives | Reflux, trichloromethanesulphenyl chloride | ~75% | |
| Cyclopropylamine derivatives | Optimized catalysts/solvents | Data pending |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and electronic environments. Mass spectrometry (MS) confirms molecular weight (e.g., 173.64 g/mol for related compounds) . X-ray crystallography resolves steric effects of the cyclopropyl group, while IR spectroscopy detects functional groups like C-Cl (600-800 cm⁻¹). Purity is assessed via HPLC (≥97% as per industrial standards) .
Q. What physicochemical properties are essential for handling this compound?
Key properties include:
- Melting point : Comparable to 5-chloro-3-phenyl-1,2,4-thiadiazole (329.5°C boiling point) .
- Lipophilicity : Cyclopropyl groups may enhance bioavailability (logP ~2.5 estimated) .
- Stability : Sensitive to moisture; store in amber glass under inert gas .
Advanced Research Questions
Q. How does the cyclopropyl group influence electronic structure and reactivity compared to alkyl/aryl derivatives?
The cyclopropyl ring introduces angle strain and σ-π hyperconjugation, altering electron density at the thiadiazole core. This affects nucleophilic substitution at the C-3 chloro position. Comparative studies with ethyl/phenyl derivatives () show cyclopropyl derivatives exhibit unique regioselectivity in cross-coupling reactions . Computational modeling (DFT) can quantify charge distribution and predict reaction sites.
Q. What methodological strategies are used to evaluate bioactivity in cellular assays?
- Cytotoxicity assays : MTT/propidium iodide staining on cancer cell lines (e.g., HEPG-2, A549) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram± bacteria.
- Target identification : Competitive binding assays or SPR to study enzyme inhibition (e.g., kinases, proteases).
Q. How can computational modeling predict metabolic pathways of this compound?
Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. For example:
- Phase I : Oxidative cleavage of cyclopropane or thiadiazole ring hydroxylation.
- Phase II : Glucuronidation of amino/hydroxyl metabolites. MD simulations (e.g., GROMACS) assess binding stability with CYP450 enzymes .
Q. What strategies mitigate side reactions during functionalization at the C-3 chloro position?
Q. What analytical challenges arise in quantifying degradation products under varying pH?
Degradation pathways (hydrolysis, oxidation) depend on pH:
Q. How do crystal packing interactions affect solid-state stability?
X-ray diffraction reveals intermolecular forces:
Q. Is tautomerism observed in derivatives under physiological conditions?
Thiadiazoles can exhibit annular tautomerism (e.g., thione ↔ thiol forms). For this compound, NMR studies in D₂O/CDCl₃ and computational analysis (NMR chemical shift prediction) identify dominant tautomers. notes tautomerism in triazole-thiadiazole hybrids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
